2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, and they have been extensively studied for their potential in medicinal chemistry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the formation of the thiazole ring followed by the introduction of the phenyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of α-haloketones with thioamides can yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often employs high-throughput synthesis techniques to ensure scalability and efficiency. The use of automated synthesizers and continuous flow reactors can significantly enhance the production rate while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazoles
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Studied for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole ring.
Uniqueness
2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its dual thiazole structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
918108-04-0 |
---|---|
Molecular Formula |
C13H10N2OS2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C13H10N2OS2/c16-12-6-7-18-15(12)8-11-9-17-13(14-11)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
YJLQHPKMMZOMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.